molecular formula C7H4BrNO2 B1625843 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile CAS No. 93277-17-9

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1625843
CAS No.: 93277-17-9
M. Wt: 214.02 g/mol
InChI Key: RMAUXNHDKNKARN-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile (CAS: 93277-17-9) is a brominated furan derivative with the molecular formula C₇H₄BrNO₂ and a molecular weight of 214.02 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position, a ketone group at the 3-position, and a nitrile group.

Additionally, highlights cyanation reactions using brominated intermediates, which could be extended to synthesize the nitrile group in this compound .

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUXNHDKNKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536691
Record name 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93277-17-9
Record name 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile typically involves the bromination of furan derivatives followed by a Knoevenagel condensation reaction. One common method involves the reaction of 5-bromofurfural with malononitrile in the presence of a base such as piperidine in ethanol. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: Hydrogenation using palladium catalysts.

    Substitution: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and proteins, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile to other 3-oxopropanenitrile derivatives allow for critical comparisons in terms of reactivity, physicochemical properties, and biological activity. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity Sources
This compound 93277-17-9 C₇H₄BrNO₂ 214.02 5-Bromo, 3-oxo, nitrile Intermediate for bioactive molecules
3-(Furan-2-yl)-3-oxopropanenitrile (2-Furoylacetonitrile) 31909-58-7 C₇H₅NO₂ 135.12 3-Oxo, nitrile (no bromine) Knoevenagel reactions, heterocycle synthesis
3-(Benzofuran-3-yl)-3-oxopropanenitrile N/A C₁₁H₇NO₂ 185.18 Benzofuran ring, 3-oxo, nitrile Anticancer agent synthesis
3-(4-Methoxyphenyl)-3-oxopropanenitrile N/A C₁₀H₉NO₂ 175.18 4-Methoxy, 3-oxo, nitrile Hydrogen-bonding in drug design

Reactivity and Functional Group Influence

  • Bromine Substituent: The bromine atom in this compound enhances electrophilic substitution reactivity compared to non-brominated analogues like 3-(Furan-2-yl)-3-oxopropanenitrile. Bromine also acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitrile Group : The nitrile functionality facilitates nucleophilic additions and cyclization reactions. For example, demonstrates the use of 3-oxopropanenitriles in forming pyrimidine and pyrazole derivatives via reactions with thiourea or hydrazine .
  • Ketone Group: The 3-oxo group participates in condensation reactions, such as Knoevenagel reactions with aldehydes, as shown in for synthesizing acrylonitrile derivatives .

Physicochemical Properties

  • Thermal Stability : Brominated compounds generally exhibit higher thermal stability due to increased molecular mass and stronger C-Br bonds.

Biological Activity

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile (CAS No. 93277-17-9) is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C8H6BrNO2
  • Molecular Weight : 228.04 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities, primarily attributed to its structural features, which allow it to interact with various biological targets. The primary mechanisms include:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators in inflammatory responses. The compound has demonstrated an IC50 value indicating effective inhibition at low concentrations .
  • Anticancer Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity Target IC50/EC50 Reference
Inhibition of 5-LO5-lipoxygenase< 10 µM
Anticancer ActivityMCF-7 Breast CancerGI50 < 1 µM
CytotoxicityVarious Cancer LinesVariable

Case Study 1: Inhibition of 5-Lipoxygenase

A study evaluated the inhibitory effects of various compounds on 5-lipoxygenase, highlighting the potency of this compound. This research utilized an in vitro assay to measure the enzyme activity in the presence of the compound, confirming its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability. The study employed both MTT and SRB assays to confirm cytotoxicity and further explored the apoptotic pathways activated by the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

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